(-)-Beta-Phellandrene is a cyclic monoterpene with the molecular formula and a molecular weight of approximately 136.234 g/mol. It is one of the two isomers of phellandrene, the other being α-phellandrene. The structural uniqueness of (-)-beta-phellandrene lies in its exocyclic double bond, which differentiates it from its counterpart where both double bonds are endocyclic. This compound is primarily characterized by its peppery-minty and slightly citrusy aroma, making it valuable in the fragrance industry .
The compound occurs naturally in various essential oils, including those from water fennel and Canada balsam. Its chirality is significant, as it exists in two enantiomeric forms: (-)-beta-phellandrene and (+)-beta-phellandrene, with the former being more prevalent in nature .
The chemical behavior of (-)-beta-phellandrene includes typical reactions associated with terpenes. It can undergo various transformations such as:
The biosynthetic pathway of (-)-beta-phellandrene begins with the precursors dimethylallyl pyrophosphate and isopentenyl pyrophosphate, which condense to form geranyl pyrophosphate. This compound then undergoes cyclization and rearrangements catalyzed by specific enzymes such as beta-phellandrene synthase .
(-)-Beta-Phellandrene exhibits several biological activities that contribute to its potential applications:
Several methods exist for synthesizing (-)-beta-phellandrene:
(-)-Beta-Phellandrene finds applications across several industries:
Research on (-)-beta-phellandrene has focused on its interactions with biological systems:
Several compounds share structural similarities with (-)-beta-phellandrene. Here are some notable examples:
The uniqueness of (-)-beta-phellandrene lies in its specific aroma profile and biological activities that distinguish it from these similar compounds. Its applications in both the fragrance and food industries highlight its versatility compared to others like limonene or myrcene, which have more specialized uses.
(-)-beta-Phellandrene belongs to the class of organic compounds known as menthane monoterpenoids, characterized by a structure based on the menthane backbone with a methyl group and a methylpropyl group at specific ring positions [3]. The biosynthesis of (-)-beta-phellandrene follows the universal monoterpene biosynthetic pathway, beginning with the condensation of dimethylallyl pyrophosphate and isopentenyl pyrophosphate in an substitution nucleophilic unimolecular reaction to form geranyl pyrophosphate [7].
In plant systems, (-)-beta-phellandrene is produced through the methylerythritol phosphate pathway, which is localized in plastids and provides the five-carbon building blocks isopentenyl diphosphate and dimethylallyl diphosphate for monoterpene biosynthesis [18] [22]. The methylerythritol phosphate pathway is initiated with a thiamin diphosphate-dependent condensation between D-glyceraldehyde 3-phosphate and pyruvate to produce 1-deoxy-D-xylulose 5-phosphate, which is then reductively isomerized to 2-C-methyl-D-erythritol 4-phosphate by 1-deoxy-D-xylulose 5-phosphate reductoisomerase [23].
The conversion of geranyl pyrophosphate to (-)-beta-phellandrene involves the formation of a menthyl cationic species through cyclization [7]. This process includes a hydride shift that forms an allylic carbocation, followed by an elimination reaction that yields either alpha-phellandrene or beta-phellandrene depending on the specific elimination position [7]. The enzyme beta-phellandrene synthase catalyzes this conversion, utilizing geranyl pyrophosphate as substrate and requiring manganese or magnesium ions as cofactors [15] [16].
Plant species such as Lavandula angustifolia demonstrate significant beta-phellandrene production, with leaves containing essential oils primarily composed of beta-phellandrene in concentrations ranging from 0.7 to 2.9 milligrams per gram fresh weight [19]. The beta-phellandrene synthase from Lavandula angustifolia has been extensively characterized, showing high specificity for geranyl pyrophosphate with a Michaelis constant of 6.55 micromolar and a catalytic rate constant of 1.75 × 10^-2 per second [15].
Escherichia coli has been successfully employed as a microbial platform for the heterologous synthesis of (-)-beta-phellandrene through metabolic engineering approaches [4] [5]. The native 2-C-methylerythritol-4-phosphate pathway in Escherichia coli provides limited carbon partitioning for monoterpene production, necessitating pathway enhancement to achieve significant beta-phellandrene accumulation [4].
Expression of Lavandula angustifolia beta-phellandrene synthase alone in Escherichia coli resulted in no detectable beta-phellandrene accumulation, despite successful protein expression and solubility [5]. This limitation was attributed to insufficient substrate availability from the endogenous methylerythritol phosphate pathway, which provides adequate substrate for cellular isoprenoids required for growth but lacks the flux capacity for substantial monoterpene production [5].
| Construct Configuration | Beta-Phellandrene Production | Key Findings |
|---|---|---|
| Beta-phellandrene synthase alone | No detectable production | Limited substrate availability |
| Beta-phellandrene synthase + Geranyl diphosphate synthase | No significant production | Insufficient precursor flux |
| Beta-phellandrene synthase + Mevalonic acid pathway | Detectable production | Enhanced substrate availability |
| Beta-phellandrene synthase + Geranyl diphosphate synthase + Mevalonic acid pathway | Optimal production | Maximum substrate flux |
Successful beta-phellandrene production in Escherichia coli required heterologous coexpression of the mevalonic acid pathway, which enhances cellular carbon partitioning and flux toward the universal isoprenoid precursors isopentenyl diphosphate and dimethylallyl diphosphate [4] [5]. The mevalonic acid pathway provides an alternative route for isoprenoid precursor biosynthesis, starting with the condensation of two acetyl-coenzyme A molecules into acetoacetyl-coenzyme A, which is subsequently transformed into isopentenyl diphosphate through five enzymatic steps [21].
Culture conditions significantly influence beta-phellandrene production in engineered Escherichia coli strains [5]. Growth at 28°C rather than 37°C favored terpene biosynthesis, while beta-phellandrene efficiently diffused through the plasma membrane and cell wall, accumulating as a hydrophobic layer at the culture surface due to its low water solubility [5]. The beta-phellandrene synthase protein accumulated predominantly as a soluble enzyme with a molecular weight of 64 kilodaltons, demonstrating the successful expression of functional monoterpene synthase in the bacterial host [5].
The synthetic production of (-)-beta-phellandrene can be achieved through pyrolysis of beta-pinene, a readily available monoterpene precursor [6] [17]. This thermal decomposition process involves heating beta-pinene derivatives under controlled conditions to promote molecular rearrangement and elimination reactions that yield beta-phellandrene as a primary product [6].
A specific synthetic route involves the preparation of para-menth-1-ene-7-sulfonate salts from beta-pinene through reaction with bisulfite compounds under free radical conditions [6]. These sulfonate intermediates serve as precursors for beta-phellandrene synthesis through controlled pyrolysis at temperatures ranging from 150°C to 350°C under non-acidic conditions [6]. The pyrolysis process promotes elimination of the sulfonate group, resulting in the formation of beta-phellandrene with favorable chemical and optical yields [6].
| Synthetic Parameter | Optimal Conditions | Product Characteristics |
|---|---|---|
| Temperature Range | 150°C - 350°C | Maintains stereochemical integrity |
| Reaction Environment | Non-acidic conditions | Prevents isomerization |
| Starting Material | Para-menth-1-ene-7-sulfonate salt | High conversion efficiency |
| Product Purity | Good chemical yields | Minimal side product formation |
Alternative catalytic approaches for beta-phellandrene synthesis involve the use of carvone as a starting material, with recent developments demonstrating high-throughput synthesis through three-step sequential continuous-flow reaction processes [17]. These catalytic methods offer advantages in terms of reaction control, product selectivity, and scalability compared to traditional batch pyrolysis techniques [17].
The mechanism of beta-pinene pyrolysis to beta-phellandrene involves thermal activation of carbon-carbon bonds, leading to ring opening and subsequent rearrangement to form the characteristic methylidene cyclohexene structure of beta-phellandrene [26]. Temperature optimization is critical, as excessive heat can promote further decomposition or isomerization to undesired products such as alpha-phellandrene or alpha-terpinene [6].
Extractive crystallization with thiourea represents a highly effective method for purifying (-)-beta-phellandrene from complex terpene mixtures [9]. This purification technique exploits the selective formation of adduct crystals between thiourea and beta-phellandrene, enabling separation from other monoterpenes present in crude turpentine sources [9].
The extractive crystallization process involves charging a crystallizer with a solution containing the terpene mixture, thiourea, and a suitable solvent, followed by controlled cooling to promote adduct crystal formation [9]. The thiourea molecules form inclusion complexes with beta-phellandrene through host-guest interactions, creating stable crystalline structures that can be separated by filtration [9] .
| Process Parameter | Optimal Conditions | Effect on Recovery |
|---|---|---|
| Temperature | 29°C maximum | Higher temperatures prevent recovery |
| Beta-phellandrene to thiourea ratio | 0.35 mL/gram | Optimal selectivity |
| Solvent system | Methanol with acetone additive | Enhanced recovery rates |
| Filtration timing | At minimum achievable temperature | Maximum crystal yield |
Successive crystallizations enable progressive purification of beta-phellandrene, with four consecutive crystallization steps increasing purity from 63% to 98% [9]. The process demonstrates exceptional selectivity, with thiourea showing preferential binding affinity for beta-phellandrene over other monoterpenes commonly found in turpentine fractions [9].
Methanol has been identified as the most effective individual solvent for the extractive crystallization process, while acetone serves as a beneficial additive that increases overall recovery rates [9]. The solvent-to-thiourea ratio significantly impacts both recovery and enrichment, with decreased ratios improving recovery but potentially reducing product enrichment [9].
Decomposition of the thiourea-beta-phellandrene adduct crystals is accomplished through steam stripping, which breaks the inclusion complex and releases pure beta-phellandrene [9]. This decomposition step is critical for product recovery and must be carefully controlled to prevent thermal degradation of the purified beta-phellandrene [9].
| Purification Stage | Starting Purity | Final Purity | Recovery Enhancement |
|---|---|---|---|
| Initial crystallization | 63% | 78% | Baseline |
| Second crystallization | 78% | 89% | 5-fold improvement |
| Third crystallization | 89% | 95% | 15-fold improvement |
| Fourth crystallization | 95% | 98% | 22-fold improvement |
(-)-β-Phellandrene (molecular formula C₁₀H₁₆, molecular weight 136.23 g/mol) represents one of the two enantiomeric forms of beta-phellandrene, a cyclic monoterpene featuring an exocyclic double bond configuration that distinguishes it from its alpha-phellandrene isomer [1] [2]. This compound belongs to the menthane monoterpenoid class and exhibits a unique structural arrangement with a single chiral center, resulting in two possible stereoisomers [3] [4]. The (-)-enantiomer specifically corresponds to the (R)-configuration at the isopropyl-bearing carbon center [5] [6].
Fourier Transform Infrared Spectroscopy Analysis
Fourier Transform Infrared spectroscopy provides comprehensive vibrational fingerprinting of (-)-β-phellandrene through characteristic absorption bands that correspond to specific molecular motions [7] [8]. The infrared spectrum reveals diagnostic features essential for structural confirmation and purity assessment.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3008 | C=C-H stretching vibration | Medium |
| 2923 | CH₂ stretching vibrations | Strong |
| 2853 | CH₂ stretching vibrations | Strong |
| 1744 | C=O stretching vibration | Very Strong |
| 1466 | C-H bending vibrations | Medium |
| 1161 | C-O stretching vibrations | Medium |
| 1097 | C-C stretching vibrations | Medium |
The characteristic absorption at 3008 cm⁻¹ corresponds to the =C-H stretching vibrations associated with the vinyl protons, confirming the presence of the exocyclic double bond [7] [9]. The strong absorptions at 2923 and 2853 cm⁻¹ arise from the aliphatic CH₂ stretching vibrations of the cyclohexene ring system [7] [10]. The medium-intensity band at 1466 cm⁻¹ represents C-H bending modes, while the absorptions at 1161 and 1097 cm⁻¹ correspond to C-O and C-C stretching vibrations, respectively [7] [9].
Nuclear Magnetic Resonance Spectroscopy
Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural elucidation through chemical shift analysis and coupling pattern determination [11] [12]. The ¹H Nuclear Magnetic Resonance spectrum of (-)-β-phellandrene exhibits characteristic resonances that confirm the exocyclic methylene functionality and isopropyl substitution pattern.
| Chemical Shift (ppm) | Multiplicity | Coupling (Hz) | Assignment |
|---|---|---|---|
| 5.65-5.68 | m | - | Vinyl protons (olefinic) |
| 4.89 | d | 17.2 | Exocyclic methylene |
| 4.78 | d | 10.6 | Exocyclic methylene |
| 3.24 | d | 8.7 | CH-isopropyl |
| 2.55 | hept | 6.8 | CH(CH₃)₂ |
| 1.56-1.23 | m | - | Ring CH₂ groups |
| 1.07 | d | 7.5 | Isopropyl CH₃ |
The vinyl proton resonances appearing at 5.65-5.68 ppm confirm the presence of the endocyclic double bond [11] [12]. The diagnostic exocyclic methylene protons manifest as two distinct doublets at 4.89 and 4.78 ppm with coupling constants of 17.2 and 10.6 Hz, respectively, characteristic of geminal coupling [11] [12]. The isopropyl methine proton appears as a heptet at 2.55 ppm, while the corresponding methyl groups resonate as a doublet at 1.07 ppm [12].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework [13] [14]. The ¹³C Nuclear Magnetic Resonance spectrum reveals ten distinct carbon resonances consistent with the C₁₀ molecular formula.
| Chemical Shift (ppm) | Assignment |
|---|---|
| 143.1 | Exocyclic C=C |
| 140.8 | Endocyclic C=C |
| 121.4 | Vinyl carbon |
| 120.8 | Vinyl carbon |
| 43.6 | Ring CH |
| 40.3 | Ring CH₂ |
| 39.4 | Ring CH₂ |
| 26.5 | CH(CH₃)₂ |
| 25.8 | Ring CH₂ |
| 24.0 | Isopropyl CH₃ |
| 20.7 | Isopropyl CH₃ |
| 17.9 | Exocyclic CH₂ |
The distinctive resonances at 143.1 and 140.8 ppm correspond to the exocyclic and endocyclic double bond carbons, respectively [13] [14]. The vinyl carbons appear at 121.4 and 120.8 ppm, while the exocyclic methylene carbon resonates at 17.9 ppm [13] [14]. The isopropyl carbons are clearly resolved, with the methine carbon at 26.5 ppm and the methyl carbons at 24.0 and 20.7 ppm [13] [14].
Mass Spectrometry Fragmentation Analysis
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [15] [16]. The electron impact mass spectrum of (-)-β-phellandrene exhibits the molecular ion peak at m/z 136, corresponding to the molecular formula C₁₀H₁₆ [17] [16].
| m/z | Formula | Description |
|---|---|---|
| 136 | C₁₀H₁₆⁺ | Molecular ion peak |
| 121 | C₉H₁₃⁺ | Loss of CH₃ (15 Da) |
| 95 | C₇H₁₁⁺ | Major fragment ion |
| 81 | C₆H₉⁺ | Dominant fragment ion |
| 67 | C₅H₇⁺ | Base peak fragment |
| 43 | C₃H₇⁺ | Isopropyl fragment |
| 41 | C₃H₅⁺ | Allylic fragment |
The fragmentation pattern is characteristic of monoterpenes, with the dominant fragments at m/z 81 and 67 representing cyclohexadienyl and cyclopentenyl cations, respectively [15] [16]. The base peak at m/z 67 arises from ring contraction and methyl loss, while the fragment at m/z 81 corresponds to a tropylium-like ion [15] [16]. The isopropyl fragment at m/z 43 confirms the presence of the isopropyl substituent [16] [18].
Two-Dimensional Gas Chromatography Analysis
Comprehensive two-dimensional gas chromatography (Gas Chromatography×Gas Chromatography) provides enhanced separation capabilities for complex monoterpene mixtures through orthogonal separation mechanisms [19] [20]. The technique enables precise identification and quantification of (-)-β-phellandrene in natural matrices where multiple isomers and stereoisomers may coexist [20] [21].
| Column Configuration | First Dimension | Second Dimension | Modulation |
|---|---|---|---|
| Stationary Phases | Non-polar (DB-5) | Polar (DB-WAX) | Thermal modulation |
| Temperature Program | 60-250°C at 3°C/min | Offset +15°C | 4-second period |
| Carrier Gas | Helium | Helium | Split ratio 1:10 |
The first dimension separation utilizes non-polar stationary phases that separate compounds primarily based on volatility and hydrocarbon structure [19] [20]. The second dimension employs polar stationary phases that provide additional selectivity based on polarity and functional group interactions [20] [22]. Thermal modulation between dimensions concentrates analytes into narrow bands, enhancing separation efficiency and detection sensitivity [19] [20].
Conventional Gas Chromatography Retention Characteristics
Single-dimension gas chromatography remains essential for routine analysis and method validation [23] [21]. Retention index determination provides system-independent parameters for compound identification across different analytical platforms [24].
| Column Type | Retention Index | Column Length (m) | Temperature Program |
|---|---|---|---|
| BP-20 | 1215 | 50 | 60-220°C at 2°C/min |
| RTX-Wax | 1195 | 60 | 60-230°C at 2°C/min |
| DB-WAX | 1214 | 60 | 60-230°C at 2°C/min |
The retention indices demonstrate excellent reproducibility across different polar stationary phases, with values ranging from 1195 to 1215 [23] [24]. These retention parameters enable reliable identification when combined with mass spectral library matching [23] [24].
Aerosol Chemical Speciation Monitor Applications
Aerosol Chemical Speciation Monitor techniques provide real-time analysis capabilities for atmospheric monoterpene monitoring [25] [22]. The instrument utilizes time-of-flight mass spectrometry coupled with aerosol concentration and volatilization systems [22] [26].
The Aerosol Chemical Speciation Monitor operates through thermal desorption of collected aerosol particles followed by electron impact ionization and mass spectral analysis [22] [26]. For (-)-β-phellandrene analysis, the instrument monitors characteristic fragments at m/z 81 and 137, enabling quantitative determination in complex atmospheric matrices [22] [26]. The technique provides temporal resolution of minutes to hours, allowing investigation of atmospheric processing and degradation pathways [22] [26].
Density Functional Theory Calculations
Computational modeling using Density Functional Theory at the B3LYP/6-311++G(d,p) level provides theoretical validation of experimental spectroscopic data and structural assignments [27] [28]. The calculations employ the Becke three-parameter Lee-Yang-Parr exchange-correlation functional with triple-zeta quality basis sets including diffuse and polarization functions [27] [28].
| Calculation Type | Method | Basis Set | Application |
|---|---|---|---|
| Geometry Optimization | DFT(B3LYP) | 6-311++G(d,p) | Structural parameters |
| Vibrational Analysis | DFT(B3LYP) | 6-311++G(d,p) | FTIR predictions |
| Electronic Structure | DFT(B3LYP) | 6-311++G(d,p) | NMR calculations |
Conformational Analysis
The computational investigation reveals three stable conformers corresponding to different orientations of the isopropyl substituent [27] [28]. The conformational preferences significantly influence spectroscopic properties and chemical reactivity patterns [27] [28].
| Conformer | Relative Energy (kJ/mol) | Population (%) | Description |
|---|---|---|---|
| Trans | 0.0 | 68.2 | Most stable conformer |
| Gauche+ | 2.1 | 19.7 | Higher energy conformer |
| Gauche- | 2.3 | 12.1 | Higher energy conformer |
The trans conformer represents the global minimum with the isopropyl group positioned trans to the exocyclic double bond [27] [28]. The gauche conformers exhibit higher energies due to steric interactions between the isopropyl substituent and the cyclohexene ring [27] [28]. Boltzmann population analysis at 298 K indicates predominance of the trans conformer, consistent with experimental Nuclear Magnetic Resonance observations [27] [28].
Vibrational Frequency Predictions
Theoretical vibrational frequency calculations provide detailed assignments for experimental Fourier Transform Infrared absorption bands [27] [28]. The harmonic approximation yields frequencies that require scaling factors of 0.9614 for correlation with experimental values [27] [28].
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental (cm⁻¹) | Assignment |
|---|---|---|---|
| 3129 | 3008 | 3008 | C=C-H stretch |
| 3040 | 2923 | 2923 | CH₂ antisymmetric stretch |
| 2968 | 2853 | 2853 | CH₂ symmetric stretch |
| 1525 | 1466 | 1466 | CH₂ scissoring |
| 1209 | 1161 | 1161 | C-C stretch |
| 1142 | 1097 | 1097 | Ring breathing |
The excellent agreement between calculated and experimental frequencies validates the computational model and confirms structural assignments [27] [28]. The theoretical predictions enable detailed vibrational mode analysis and support mechanistic studies of chemical transformations [27] [28].
Nuclear Magnetic Resonance Chemical Shift Calculations
Gauge-Independent Atomic Orbital calculations at the B3LYP/6-311++G(d,p) level predict Nuclear Magnetic Resonance chemical shifts with high accuracy [27] [28]. The calculations employ the Continuous Set of Gauge Transformations approach to ensure gauge-origin independence [27].
The computed ¹³C Nuclear Magnetic Resonance chemical shifts demonstrate excellent correlation with experimental values (R² = 0.996), with mean absolute deviations of less than 2.0 ppm [27] [28]. Similarly, ¹H Nuclear Magnetic Resonance predictions show strong agreement (R² = 0.992) with experimental chemical shifts [27] [28].
Enantioselective Gas Chromatography
Chiral resolution of (-)-β-phellandrene enantiomers requires specialized stationary phases capable of differentiating stereoisomers [29] [30]. Cyclodextrin-based columns provide the most effective separation through inclusion complex formation with differential binding affinities for each enantiomer [29] [31].
| Column Type | Stationary Phase | Resolution (Rs) | Analysis Time |
|---|---|---|---|
| β-Cyclodextrin | Permethylated-β-CD | 2.8 | 45 min |
| γ-Cyclodextrin | Pentylated-γ-CD | 3.2 | 52 min |
| Chirasil-DEX | Heptakis-β-CD | 2.1 | 38 min |
The permethylated β-cyclodextrin column provides baseline resolution (Rs > 2.0) enabling accurate quantitative analysis of enantiomeric compositions [29] [31]. The separation mechanism involves differential inclusion of the monoterpene enantiomers within the cyclodextrin cavity, with the (-)-enantiomer typically eluting before the (+)-form [29] [31].
Natural Source Enantiomeric Distributions
Analysis of natural plant sources reveals significant variation in enantiomeric compositions across different species [29] [31]. The enantiomeric ratios provide chemotaxonomic information and indicate biosynthetic pathway preferences [29] [31].
| Species | (-)-Enantiomer (%) | Standard Deviation | Geographic Origin |
|---|---|---|---|
| Chamaecyparis lawsoniana | 73.2 | ±2.8 | Pacific Northwest |
| Pseudotsuga menziesii | 57.1 | ±2.6 | North America |
| Pinus ponderosa | 55.3 | ±3.1 | Western North America |
| Thuja occidentalis | 49.6 | ±1.3 | Eastern North America |
The data demonstrate that Chamaecyparis lawsoniana produces predominantly the (-)-enantiomer with an enantiomeric excess of 46.4% [31]. Pseudotsuga menziesii and Pinus ponderosa show moderate preferences for the (-)-form, while Thuja occidentalis exhibits nearly racemic composition [31]. These variations reflect differences in terpene synthase enzymes and their stereoselectivity across plant families [31].
Optical Rotation Measurements
Polarimetric analysis provides direct assessment of enantiomeric purity through specific optical rotation determination [32] [33]. The measurements require careful control of concentration, temperature, and wavelength parameters [32] [33].
| Parameter | (-)-β-Phellandrene | (+)-β-Phellandrene | Conditions |
|---|---|---|---|
| Specific Rotation | -225±5° | +225±5° | c=10%, Et₂O, 20°C |
| Wavelength | 589 nm | 589 nm | Sodium D-line |
| Path Length | 1.0 dm | 1.0 dm | Standard cell |
| Detection Limit | ±0.01° | ±0.01° | Modern polarimeter |
The specific optical rotation values demonstrate the expected enantiomeric relationship with equal magnitude but opposite signs [32] [34]. The measurements enable determination of enantiomeric excess through comparison with authentic samples of known composition [32] [33].
Chiral High-Performance Liquid Chromatography
High-Performance Liquid Chromatography methods using chiral stationary phases provide alternative approaches for enantiomeric analysis [35] [36]. Cyclodextrin-bonded silica phases offer complementary selectivity to gas chromatographic methods [35] [36].
The chiral High-Performance Liquid Chromatography separation employs normal-phase conditions with hexane-isopropanol mobile phases [35] [36]. Detection utilizes ultraviolet absorption at 254 nm or circular dichroism detection for enhanced stereochemical specificity [35] [36]. The method achieves baseline resolution with analysis times of 15-20 minutes and detection limits of 0.05% enantiomeric excess [35] [36].
Enantiomeric Purity Validation Protocols
Comprehensive enantiomeric purity assessment requires multiple orthogonal analytical approaches to ensure accuracy and reliability [30] [31]. The validation protocol incorporates enantioselective gas chromatography, optical rotation measurements, and chiral High-Performance Liquid Chromatography analysis [30] [31].